3-(4-ETHYLBENZENESULFONYL)-4-(4-METHYLPIPERIDIN-1-YL)QUINOLINE
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Overview
Description
3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a 4-ethylbenzenesulfonyl group and a 4-methylpiperidin-1-yl group. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Ethylbenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-ethylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-Methylpiperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the quinoline derivative reacts with 4-methylpiperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl and piperidinyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl and piperidinyl groups may enhance the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Ethylbenzenesulfonylquinoline: Lacks the piperidinyl group.
4-Methylpiperidinylquinoline: Lacks the sulfonyl group.
Uniqueness
3-(4-Ethylbenzenesulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is unique due to the combination of the sulfonyl and piperidinyl groups, which may confer enhanced biological activity and specificity compared to its simpler analogs.
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-3-18-8-10-19(11-9-18)28(26,27)22-16-24-21-7-5-4-6-20(21)23(22)25-14-12-17(2)13-15-25/h4-11,16-17H,3,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGKGZXCLRNRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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